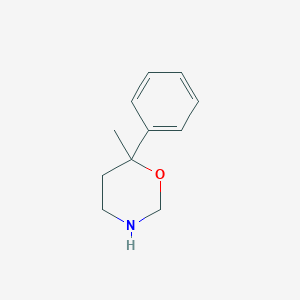
6-methyl-6-phenyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitroso compound and a conjugated diene can lead to the formation of the oxazine ring through a Diels-Alder reaction . Another method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties for industrial applications .
Wirkmechanismus
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- include other oxazine derivatives such as 3,6-dihydro-2H-1,2-oxazines and tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine . These compounds share the oxazine ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
19798-94-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
6-methyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
AZJAHPUBENCFOO-UHFFFAOYSA-N |
SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCNCO1)C2=CC=CC=C2 |
| 19798-94-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


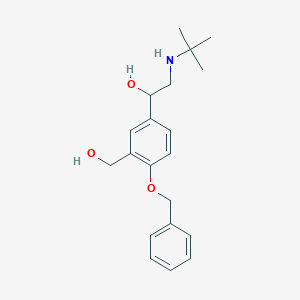
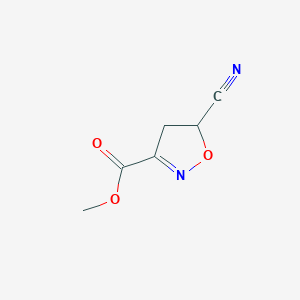
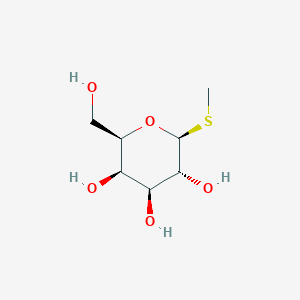
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

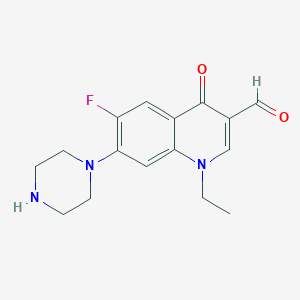
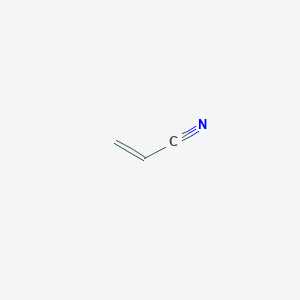
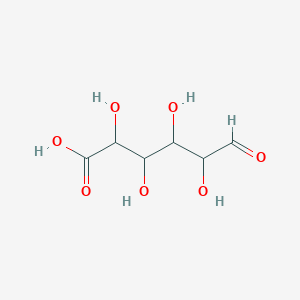
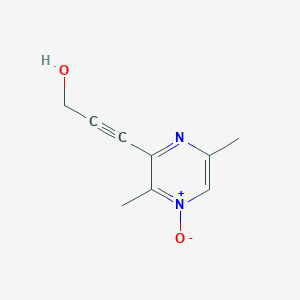
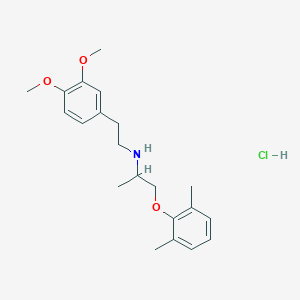
![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
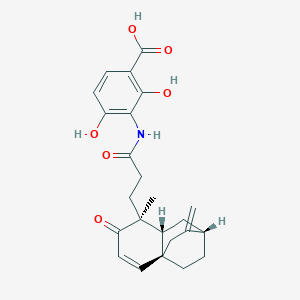

![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)
